2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-13-5-8-16(9-6-13)30(27,28)18-11-23-21(25-20(18)22)29-12-19(26)24-17-10-14(2)4-7-15(17)3/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINWADXHKEWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving suitable precursors such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via oxidation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it back to a thiol.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Pyrimidines: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Material Science: The compound’s stability and functional groups make it suitable for use in the development of advanced materials.
Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl and amino groups could play a crucial role in these interactions by forming hydrogen bonds or ionic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanemethanesulfonic acid, 4-[methyl[7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-, trans-
- Other Pyrimidine Derivatives : Compounds with similar pyrimidine cores but different substituents.
Uniqueness
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is unique due to the combination of its functional groups and the specific arrangement of atoms, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Biological Activity
The compound 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is a novel acetamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.43 g/mol. The structure features a pyrimidine core with an amino group and a sulfonyl moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonyl group enhances its binding affinity and specificity towards target proteins.
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes that are crucial in metabolic pathways, potentially modulating processes such as cell proliferation and apoptosis.
- Receptor Interaction : It may serve as either an agonist or antagonist at certain receptors, influencing downstream signaling cascades that affect cellular responses.
Antineoplastic Activity
Recent studies have indicated that acetamide derivatives similar to this compound exhibit significant antitumor properties. Research demonstrates that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Neuroprotective Effects
In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress and inflammation. These effects are mediated through the downregulation of pro-inflammatory cytokines and the enhancement of antioxidant defenses.
Case Studies
- Neurodegeneration Models : In a rat model of ethanol-induced neurodegeneration, treatment with related acetamide derivatives resulted in reduced oxidative stress markers and improved cognitive function, indicating potential therapeutic applications for neurodegenerative diseases .
- Antimicrobial Studies : Compounds structurally related to this acetamide have been evaluated for their efficacy against various bacterial strains. Results indicated significant antibacterial activity, supporting further investigation into its use as an antibiotic .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can purity be validated?
- Methodology :
- Synthesis : Use multi-step organic reactions, starting with sulfonylation of pyrimidine derivatives followed by thioether linkage formation. Optimize reaction conditions (e.g., solvent, temperature) based on analogous protocols for benzenesulfonyl-containing acetamides .
- Purity Validation : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Cross-validate with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm absence of unreacted intermediates .
Q. How can spectroscopic techniques be used to characterize the compound’s molecular structure?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to specific protons (e.g., aromatic protons from the pyrimidine ring at δ 7.5–8.5 ppm) and carbons (e.g., sulfonyl sulfur adjacent carbons).
- FT-IR : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- Mass Spectrometry (MS) : Use High-Resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Q. What experimental approaches are suitable for determining solubility and stability under varying pH and temperature conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and solvents (e.g., DMSO, water, ethanol). Quantify solubility via UV-Vis spectrophotometry at λ_max.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Compare results to ICH guidelines .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s environmental persistence and ecotoxicological impact?
- Methodology :
- Environmental Fate : Use OECD 307 guidelines for soil degradation studies. Measure half-life (t₁/₂) under aerobic/anaerobic conditions.
- Ecotoxicology : Perform acute/chronic toxicity assays on model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil toxicity). Apply LC50/EC50 calculations and compare to regulatory thresholds .
Q. How might discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodology :
- Data Reconciliation : Use comparative dose-response assays across multiple cell lines (e.g., HEK293, HepG2) to isolate target-specific effects.
- Mechanistic Studies : Employ RNA sequencing or proteomics to identify off-target pathways. Validate with siRNA knockdown of suspected targets .
Q. What strategies are effective for identifying metabolic pathways and degradation products in biological systems?
- Methodology :
- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Use isotope labeling to track biotransformation.
- Degradation Products : Simulate environmental hydrolysis (pH 7.4, 37°C) and photolysis (UV light). Characterize products using tandem MS (MS/MS) .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in polar vs. non-polar solvents be addressed?
- Methodology :
- Reproducibility Check : Standardize solvent purity (e.g., HPLC-grade) and temperature control (±0.1°C).
- Advanced Analytics : Use Differential Scanning Calorimetry (DSC) to detect polymorphic forms affecting solubility. Compare results with computational solubility predictions (e.g., COSMO-RS) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
